Imidazole de sodium

Vue d'ensemble

Description

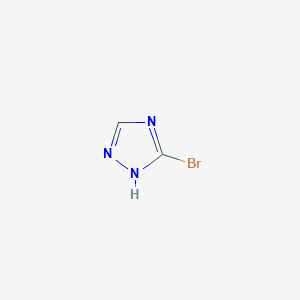

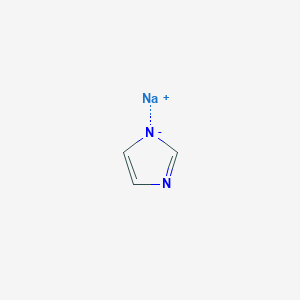

Sodium Imidazole is a useful research compound. Its molecular formula is C3H4N2Na+ and its molecular weight is 90.06 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium Imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium Imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium Imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Systèmes biologiques

Les dérivés de l'imidazole de sodium, en particulier les sels d'imidazolium, ont été appliqués dans divers systèmes biologiques. Ils présentent une variété de bioactivités telles que des propriétés antitumorales, antimicrobiennes et antioxydantes. Ces composés sont également explorés pour des applications de bio-ingénierie en raison de leur biocompatibilité et de leur polyvalence fonctionnelle .

Applications pharmaceutiques

Les composés à base d'imidazole sont connus pour leur large spectre de bioactivités qui comprennent des activités antimicrobiennes, anticancéreuses, antiparasitaires, antihypertensives, antineuropathiques et anti-inflammatoires. Nombre de ces composés ont été transformés en médicaments actuellement sur le marché .

Stockage d'énergie

Dans le domaine du stockage d'énergie, les dérivés de l'this compound ont été utilisés dans les batteries sodium-ion. Plus précisément, les électrolytes à base d'imidazole ont été appliqués aux anodes en graphite pour améliorer le comportement de stockage des ions sodium. Cette application est importante en raison de son potentiel pour créer des solutions de stockage d'énergie rentables et durables .

Chimie synthétique

L'imidazole et ses dérivés sont cruciaux en chimie synthétique en raison de leur polyvalence. Ils sont utilisés dans diverses réactions multicomposants menées dans diverses conditions pour synthétiser un large éventail de molécules fonctionnelles .

Applications industrielles

La synthèse régiosélectives d'imidazoles substitués est importante pour les applications industrielles. Ces hétérocycles sont des composants clés des molécules fonctionnelles utilisées dans les applications quotidiennes, soulignant l'importance des avancées dans leur synthèse .

Chimie médicinale

La chimie médicinale à base d'imidazole a connu des progrès significatifs avec la synthèse de médicaments qui présentent une toxicité plus faible, une meilleure efficacité et des caractéristiques pharmacocinétiques supérieures. Ces progrès sont soutenus par les avancées dans les disciplines connexes telles que la biologie cellulaire, la biologie moléculaire, la pharmacologie et la chimie organique .

Orientations Futures

Imidazole derivatives have been tested for their medical usefulness in clinical trials for several disease conditions . The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This suggests that Sodium Imidazole, as a derivative, might have potential applications in the future.

Mécanisme D'action

Target of Action

Imidazole interacts with several targets, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin . These targets play crucial roles in various biological processes, contributing to the compound’s diverse applications.

Mode of Action

The mode of action of Sodium Imidazole is complex and multifaceted. It is believed to interact with its targets, causing changes that lead to its observed effects . For instance, it can displace the His-tag from nickel coordination, freeing the His-tagged proteins .

Biochemical Pathways

Imidazole is involved in several biochemical pathways. It is a key component in the biosynthesis of histidine and purines . The imidazole ring is also present in important biological building blocks, such as histidine and the related hormone histamine .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The result of Sodium Imidazole’s action is dependent on its targets and mode of action. For instance, it can interfere with the synthesis of ergosterol, an essential component of fungal cell membranes . This effectively inhibits fungal growth and replication .

Action Environment

The antibacterial activity of imidazole and imidazolium salts is highly dependent upon their lipophilicity, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring of the molecule . This suggests that environmental factors, such as the presence of hydrophobic substances, can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Sodium Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with nitric oxide synthase, which makes it an interesting drug target in inflammation, neurodegenerative diseases, and tumors of the nervous system .

Cellular Effects

Sodium Imidazole has been shown to have effects on various types of cells and cellular processes. For example, imidazole and imidazolium salts derived from L-valine and L-phenylalanine have been shown to serve as potent antibacterial agents with low cytotoxicity to human cell lines . The antibacterial activity of these compounds is highly dependent upon their lipophilicity .

Molecular Mechanism

The molecular mechanism of Sodium Imidazole involves its interaction with biomolecules and its effect on gene expression. Imidazole alters the cell membrane permeability of susceptible yeasts and fungi by blocking the synthesis of ergosterol, the primary fungal cell sterol, via inhibition of the demethylation of lanosterol . This leads to cell membrane and internal organelle disruption and cell death .

Temporal Effects in Laboratory Settings

The effects of Sodium Imidazole can change over time in laboratory settings. For instance, imidazole exhibits tautomeric equilibrium between its 1H-imidazole and 3H-imidazole forms, where the position of the hydrogen atom on the nitrogen atom changes . It can also undergo oxidation reactions under certain conditions .

Dosage Effects in Animal Models

The effects of Sodium Imidazole can vary with different dosages in animal models. For instance, imidazole derivatives have been used in the systemic treatment of mycoses in various animal species .

Metabolic Pathways

Sodium Imidazole is involved in various metabolic pathways. For example, it is biosynthesized from histidine itself by the action of the enzyme histidine decarboxylase .

Propriétés

IUPAC Name |

sodium;imidazol-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N2.Na/c1-2-5-3-4-1;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAWMPSVROAMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C[N-]1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N2Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5587-42-8 | |

| Record name | Imidazole, sodium derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of Sodium Imidazole in organic synthesis?

A1: Sodium Imidazole is a versatile reagent in organic synthesis. The provided research highlights its use in various reactions, including:

- Preparation of Thioethers: It acts as a nucleophile, reacting with halogenated compounds like bromopyridine to form thioethers, crucial intermediates in synthesizing pharmaceuticals like lansoprazole [].

- Synthesis of 1,3-Oxathiole-2-thione Derivatives: It reacts with carbon disulfide to form Sodium 1-Imidazolecarbodithioate, which further reacts with α-haloketones to yield 1,3-oxathiole derivatives [].

- Synthesis of Imidazolium-based Ionic Liquids: Alkyl imidazoles, synthesized from Sodium Imidazole, are used as precursors for preparing hydrophobic functional acidic ionic liquids, showcasing its utility in materials science [].

Q2: Can you elaborate on the role of Sodium Imidazole in the synthesis of (E)-4-(methyl imidazolyl) methyl cinnamate, an intermediate for ozagrel?

A: While not directly involved in the final synthetic step, Sodium Imidazole plays a crucial preparatory role []. The research describes a two-step process:

Q3: How is Sodium Imidazole utilized in the purification of pharmaceuticals?

A: The research demonstrates the application of Sodium Imidazole in purifying 5-methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, a key intermediate for pharmaceuticals like Omeprazole []. The crude product, obtained through asymmetric oxidation, is purified using Sodium Imidazole in a specific solvent system. This method, involving lower alcohol and acetonitrile, leads to high-purity (99.9% optical purity and 99.6% content) product crystallization, signifying its effectiveness in large-scale pharmaceutical purification.

Q4: Are there any studies on the reaction kinetics of Sodium Imidazole reactions?

A: Yes, a study investigated the kinetics of thioether synthesis using Sodium Imidazole and bromopyridine []. Researchers employed a novel technique combining photoelectronic microscopy and computer imaging tracing. By analyzing the gray scales of digital images, they established concentration-gray scale standard curves for the thioether product. This enabled the determination of reactant concentrations over time, leading to the derivation of the reaction kinetics curve and rate equation. This study provided insights into the mass transfer mechanisms at the liquid-liquid interface during thioether synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.